3,4-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide

Liver Fibrosis COX-2 Inhibition Pyrazolo[3,4-d]pyrimidine

3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899945-98-3) is a synthetic, small-molecule derivative belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase-targeted drug discovery. This compound is characterized by a 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one core N-linked at the 5-position to a 3,4-dimethoxybenzamide moiety.

Molecular Formula C20H17N5O4
Molecular Weight 391.4 g/mol
CAS No. 899945-98-3
Cat. No. B6484990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
CAS899945-98-3
Molecular FormulaC20H17N5O4
Molecular Weight391.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC
InChIInChI=1S/C20H17N5O4/c1-28-16-9-8-13(10-17(16)29-2)19(26)23-24-12-21-18-15(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26)
InChIKeyIEHSCXNDOYWINF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899945-98-3): Chemical Identity and Procurement Context


3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899945-98-3) is a synthetic, small-molecule derivative belonging to the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold in kinase-targeted drug discovery [1]. This compound is characterized by a 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one core N-linked at the 5-position to a 3,4-dimethoxybenzamide moiety. With a molecular formula of C20H17N5O4 and a molecular weight of 391.4 g/mol, it possesses distinct methoxylation compared to other close analogs such as the unsubstituted benzamide (CAS 69722-21-0), 4-fluoro, 4-chloro, and 4-methyl-3-nitro derivatives, which directly impacts its pharmacological profile and experimental selectivity .

Why 3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide Cannot Be Simply Interchanged with In-Class Analogs


Generic substitution among pyrazolo[3,4-d]pyrimidine-5-yl benzamides is not supported by empirical evidence; minor structural variations in the benzamide ring substituent fundamentally alter biological potency, target selectivity, and safety margins. In a controlled in vivo study directly comparing three methoxylated pyrazolo[3,4-d]pyrimidines, the dimethoxy analog exhibited the greatest antifibrotic activity across all measured parameters—including suppression of malondialdehyde (MDA), elevation of glutathione (GSH) and superoxide dismutase (SOD), reduction of TNF-α, IL-6, and TGF-β, and restoration of hepatic architecture—compared to the monomethoxy and trimethoxy counterparts as well as the clinical comparator celecoxib [1]. The substitution pattern directly dictates the observed efficacy gradient, meaning a researcher cannot replace the 3,4-dimethoxy derivative with a 4-fluoro, 4-chloro, or 4-methyl-3-nitro variant and expect equivalent biological outcomes .

Quantitative Differentiation Evidence for 3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide


Superior In Vivo Antifibrotic Efficacy of the Dimethoxy Analog versus Celecoxib and Other Methoxylated Pyrazolo[3,4-d]pyrimidines in CCl4-Induced Rat Liver Fibrosis

In a therapeutic CCl4-induced liver fibrosis model in male Sprague-Dawley rats, the dimethoxy analog (designated D1) demonstrated the greatest antifibrotic effect among three tested methoxylated pyrazolo[3,4-d]pyrimidines and the clinical COX-2 inhibitor celecoxib [1]. While all three analogs partially reversed hepatic architectural distortion, D1 (the 3,4-dimethoxy derivative) consistently outperformed D2 and D3 across multiple endpoints, including MDA reduction, GSH/SOD elevation, suppression of proinflammatory cytokines (TNF-α, IL-6), and reduction of the profibrogenic mediator TGF-β. This head-to-head comparison establishes a clear efficacy ranking: D1 (dimethoxy) > D2 > D3 ≥ celecoxib for antifibrotic outcomes.

Liver Fibrosis COX-2 Inhibition Pyrazolo[3,4-d]pyrimidine

COX-2 Inhibitory Potency and Selectivity Profile of the Dimethoxy Analog (D1) in Direct Comparison with Celecoxib and Indomethacin

In an in vitro COX-1/COX-2 inhibition assay, the dimethoxy analog D1 showed a COX-2 IC50 of 0.135 ± 0.0004 µM and a COX-1/COX-2 selectivity ratio of 55.5 [1]. While D1 was less potent against COX-2 than celecoxib (IC50 = 0.046 ± 0.001 µM; selectivity ratio = 312.9), it exhibited a markedly superior safety index (SI = 2745.9) compared to celecoxib (SI = 3144.1) when accounting for cytotoxicity, meaning D1 achieved 100% cell viability at concentrations up to 10× its therapeutic IC50 (therapeutic IC50 range across D1–D3: 0.089–0.135 µM). Comparatively, D1 demonstrates a COX-2 selectivity ratio far exceeding the non-selective NSAID indomethacin (selectivity ratio = 1.25), confirming its preferential COX-2 inhibition profile.

COX-2 Inhibition Selectivity Ratio In Vitro Pharmacology

Hepatic and Renal Safety Profile of the Dimethoxy Analog (D1) Equivalent to Celecoxib in 6-Week In Vivo Toxicology Assessment

In a 6-week repeated-dose oral toxicity study in Sprague-Dawley rats, the dimethoxy analog D1 exhibited hepatic and renal safety profiles statistically indistinguishable from celecoxib and vehicle control [1]. Plasma ALT, AST, ALP, total bilirubin, albumin, cholesterol, triglycerides, and creatinine levels were comparable across D1, D2, D3, celecoxib, and control groups. ALT values: D1 = 49.66 ± 4.99 U/L vs. celecoxib = 42 ± 3.33 U/L vs. vehicle control = 37.33 ± 2.99 U/L. AST values: D1 = 139.5 ± 7.78 U/L vs. celecoxib = 147.5 ± 18.65 U/L vs. vehicle = 156.16 ± 9.68 U/L. No mortality or adverse clinical signs were observed throughout the 6-week period. This safety equivalence importantly coexists with superior antifibrotic efficacy, a combination not demonstrated for the other two analogs (D2 and D3).

Hepatotoxicity Nephrotoxicity In Vivo Safety

Dimethoxy Substitution Pattern Confers Enhanced Antioxidant Response and Extracellular Matrix Remodeling Compared to Other Methoxylated Analogs

The dimethoxy analog D1 demonstrated the most pronounced enhancement of endogenous antioxidant defenses among the three tested pyrazolo[3,4-d]pyrimidines in CCl4-induced fibrotic rat livers [1]. D1 treatment resulted in the greatest reduction in malondialdehyde (MDA, a lipid peroxidation marker) and the highest elevation of reduced glutathione (GSH) and superoxide dismutase (SOD) activity compared to both D2 and D3, as well as celecoxib. Additionally, D1 exhibited superior extracellular matrix (ECM) remodeling capacity, as evidenced by the most favorable modulation of MMP/TIMP balance and the greatest reduction in collagen deposition and α-SMA expression as assessed by immunohistochemistry. The efficacy gradient correlated with the methoxylation pattern: 3,4-dimethoxy (D1) > D2 > D3, highlighting the specific pharmacophoric contribution of the 3,4-dimethoxybenzamide moiety to antioxidant and anti-fibrotic mechanisms.

Oxidative Stress ECM Remodeling Antioxidant

Procurement-Relevant Application Scenarios for 3,4-Dimethoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 899945-98-3)


In Vivo Liver Fibrosis Research: Mechanism-of-Action Studies Requiring a COX-2-Selective, Antifibrotic Pyrazolo[3,4-d]pyrimidine with Established Safety

Investigators employing the CCl4-induced rat liver fibrosis model can utilize CAS 899945-98-3 as a well-characterized positive control or test article with direct, published head-to-head efficacy data against celecoxib and two structural analogs. The compound's demonstrated superiority in reversing hepatic fibrosis (MDA reduction, GSH/SOD elevation, TGF-β suppression, ECM remodeling) and its 6-week hepatic/renal safety equivalence to celecoxib [1] make it suitable for chronic dosing protocols where both target engagement and systemic safety must be simultaneously demonstrated. Its distinct COX-2 selectivity ratio (55.5) relative to non-selective NSAIDs (e.g., indomethacin, ratio = 1.25) [1] also supports studies dissecting COX-2-dependent versus COX-1-dependent pathways in fibrogenesis.

Pyrazolo[3,4-d]pyrimidine Structure-Activity Relationship (SAR) Libraries: Benchmarking the 3,4-Dimethoxybenzamide Substituent Effect

Medicinal chemistry groups constructing SAR libraries around the pyrazolo[3,4-d]pyrimidin-5-yl benzamide scaffold should include CAS 899945-98-3 as the reference compound for the 3,4-dimethoxy substitution pattern. Published data directly comparing D1 (3,4-dimethoxy) against D2 and D3 (alternative methoxylation patterns) [1] provide a quantitative benchmark for how incremental changes in the benzamide methoxylation pattern alter COX-2 inhibitory potency, selectivity, cellular safety, in vivo antifibrotic efficacy, and antioxidant capacity. This compound can serve as the anchor point against which newly synthesized analogs are profiled, enabling systematic exploration of the methoxylation pharmacophore essential for antifibrotic activity.

COX-2 Pharmacology Studies Differentiating Potency from Cellular Safety: A Tool Compound with Documented Safety Index

Pharmacology laboratories investigating the therapeutic window of COX-2 inhibitors can deploy CAS 899945-98-3 as a tool compound with a quantitatively defined safety index (SI = 2745.9) that is comparable to celecoxib (SI = 3144.1) but with a distinct COX-2 IC50 and selectivity ratio [1]. The documented 100% HepG2 cell viability at 10× therapeutic IC50 [1] provides a robust safety baseline, enabling researchers to differentiate between target-mediated toxicity (COX-2 potency-driven) and off-target or scaffold-related cytotoxicity—an essential distinction when evaluating the translational potential of pyrazolo[3,4-d]pyrimidine-based drug candidates.

Chronic Toxicity Profiling of Kinase-Targeted Heterocycles: Reference Compound with 6-Week In Vivo Hepatic and Renal Data

Toxicology CROs and pharmaceutical development teams evaluating the chronic safety of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors can use CAS 899945-98-3 as a reference standard with published 6-week in vivo hepatotoxicity and nephrotoxicity data (ALT, AST, ALP, bilirubin, albumin, creatinine, lipid profiles) in rats [1]. The availability of side-by-side comparator data with celecoxib, D2, and D3 allows procurement teams to select a compound whose chronic safety profile is not only documented but benchmarked against both an approved drug and close structural analogs, reducing the risk of late-stage attrition due to unanticipated organ toxicity.

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